molecular formula C7H9NO3 B140580 2-(5-Ethylisoxazol-4-yl)acetic acid CAS No. 155602-47-4

2-(5-Ethylisoxazol-4-yl)acetic acid

Cat. No.: B140580
CAS No.: 155602-47-4
M. Wt: 155.15 g/mol
InChI Key: KKYPEWPVHZCNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylisoxazol-4-yl)acetic acid is a heterocyclic carboxylic acid featuring a five-membered isoxazole ring substituted with an ethyl group at position 5 and an acetic acid moiety at position 4. The isoxazole core contains oxygen and nitrogen atoms in a 1,2-arrangement, contributing to its aromaticity and metabolic stability.

Properties

CAS No.

155602-47-4

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

KKYPEWPVHZCNJK-UHFFFAOYSA-N

SMILES

CCC1=C(C=NO1)CC(=O)O

Canonical SMILES

CCC1=C(C=NO1)CC(=O)O

Synonyms

4-Isoxazoleaceticacid,5-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle and Electronic Effects

  • Isoxazole vs. Thiadiazole: The isoxazole ring in 2-(5-Ethylisoxazol-4-yl)acetic acid provides oxygen and nitrogen atoms, enhancing polarity and metabolic stability. In contrast, the thiadiazole ring in Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate contains sulfur, which increases lipophilicity and may influence redox reactivity .
  • Substituent Effects: The 5-ethyl group in the target compound offers moderate lipophilicity compared to the 5-methyl and 3-methoxy groups in Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate.

Functional Group Impact

  • Carboxylic Acid vs. Ester: The free carboxylic acid in 2-(5-Ethylisoxazol-4-yl)acetic acid improves water solubility and enables salt formation, making it suitable for pharmaceutical formulations. In contrast, ester derivatives (e.g., Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate) are more lipophilic, favoring membrane permeability .
  • Amino and Oxo Groups: The amino group in Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate allows for additional hydrogen bonding or derivatization (e.g., amide formation), while the oxo group in the thiadiazole compound may participate in keto-enol tautomerism .

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